molecular formula C15H20O B2400167 [3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287332-63-0

[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2400167
CAS No.: 2287332-63-0
M. Wt: 216.324
InChI Key: KKTHUXAEMCKIAQ-UHFFFAOYSA-N
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Description

[3-(2-Propan-2-ylphenyl)-1-bicyclo[111]pentanyl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core. This is followed by functionalization steps to introduce the phenyl and methanol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include ketones, various alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Phenylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol
  • [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Uniqueness

What sets [3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)12-5-3-4-6-13(12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHUXAEMCKIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C23CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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